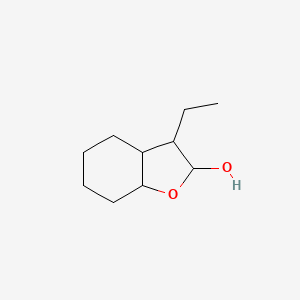
3-Ethyloctahydro-1-benzofuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyloctahydro-1-benzofuran-2-ol is a chemical compound belonging to the benzofuran family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloctahydro-1-benzofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often involve the use of iodides and stannanes, followed by cyclization steps to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloctahydro-1-benzofuran-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Ethyloctahydro-1-benzofuran-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyloctahydro-1-benzofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A methyl-substituted derivative with different properties.
3-Phenylbenzofuran: A phenyl-substituted derivative known for its unique biological activities.
Uniqueness: 3-Ethyloctahydro-1-benzofuran-2-ol stands out due to its ethyl substitution and octahydro structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62036-41-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-ethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C10H18O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h7-11H,2-6H2,1H3 |
InChI Key |
MJPFNJDSMYLHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCCCC2OC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















